ent-Robinetinidol 3-O-gallate

Description

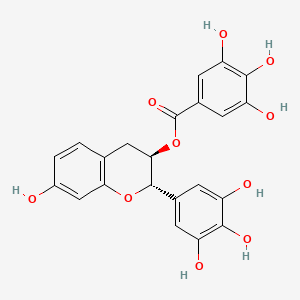

ent-Robinetinidol 3-O-gallate is a flavanol derivative characterized by a galloyl ester moiety attached to the 3-hydroxyl group of the ent-rotational isomer of robinetinidol. Its molecular formula is C22H18O10, with a molecular weight of 442.09 g/mol . Robinetinidol itself is a flavan-3-ol with a trihydroxylated B-ring (pyrogallol group), distinguishing it from simpler catechins. The "ent-" prefix denotes its enantiomeric configuration, which may influence its biological interactions and metabolic pathways.

Properties

CAS No. |

17445-91-9 |

|---|---|

Molecular Formula |

C22H18O10 |

Molecular Weight |

442.376 |

IUPAC Name |

[(2S,3R)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-12-2-1-9-7-18(32-22(30)11-5-15(26)20(29)16(27)6-11)21(31-17(9)8-12)10-3-13(24)19(28)14(25)4-10/h1-6,8,18,21,23-29H,7H2/t18-,21+/m1/s1 |

InChI Key |

WIEMUOLZHSVGFK-NQIIRXRSSA-N |

SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Despite identical molecular formulas (e.g., GCg, ECg, and this compound), their bioactivities differ due to variations in hydroxylation patterns (pyrogallol vs. catechol B-rings) and stereochemistry .

- Methyl gallate, a simpler gallic acid derivative, lacks the flavanol backbone but is noted for stress-induced accumulation in plants .

Source and Isolation Methods

Notes:

- High-performance countercurrent chromatography (HPCCC) is preferred for isolating tea-derived gallates due to its efficiency in retaining bioactive integrity .

- This compound’s isolation protocol remains underexplored in the provided literature.

Metabolic and Functional Roles

- Cold Stress Response : Gallocatechin 3-O-gallate exhibits significant accumulation under cold stress (log2 fold change = 10.12), suggesting a role in plant stress adaptation. Methyl gallate also accumulates (log2 fold change = 2.7), but its simpler structure implies distinct biosynthetic pathways .

- Bioactivity : (−)-Gallocatechin 3-O-gallate and (−)-epicatechin 3-O-gallate from tea demonstrate anti-inflammatory, anti-oxidative, and anti-obesity properties . The pyrogallol group in GCg enhances radical scavenging compared to catechol-containing ECg .

- Stereochemical Impact : Enantiomeric forms (e.g., ent-Robinetinidol vs. robinetinidol) may affect binding affinity to enzymes or receptors, analogous to the differential activities of (+)- vs. (−)-catechins .

Q & A

Q. How to integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities for metabolic enzymes (e.g., CYP450 isoforms). Combine with in vitro ADME assays (Caco-2 permeability, microsomal stability) to refine in silico models (e.g., GastroPlus). Validate predictions via in vivo PK studies (rodent models) with LC-MS quantification .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Q. What ethical and reproducibility frameworks apply to preclinical studies of this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based work, authenticate cell lines (STR profiling) and disclose passage numbers. Share raw data via FAIR-compliant repositories (e.g., Zenodo) and document protocols in protocols.io . Address conflicts of interest in funding disclosures .

Q. How can systematic reviews optimize the synthesis of fragmented evidence on this compound’s bioactivities?

- Methodological Answer : Apply PRISMA guidelines to search PubMed, Embase, and Web of Science using controlled vocabularies (MeSH terms: "Flavonoids/pharmacology," "Gallates/chemistry"). Use tools like Rayyan for screening and GRADE for evidence quality assessment. Meta-analyze dose-response data using RevMan, addressing heterogeneity via subgroup analysis (e.g., in vitro vs. in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.